molecular formula C9H13ClN2O B3022424 2-(4-Methoxyphenyl)ethanimidamide hydrochloride CAS No. 6487-90-7

2-(4-Methoxyphenyl)ethanimidamide hydrochloride

Cat. No. B3022424
CAS RN: 6487-90-7
M. Wt: 200.66 g/mol
InChI Key: LOJFRHBZDMXJPA-UHFFFAOYSA-N
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Description

The compound "2-(4-Methoxyphenyl)ethanimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with the 4-methoxyphenyl moiety, which is a common structural feature in various chemical syntheses and biological studies. For instance, the synthesis of a novel compound with a 4-methoxyphenyl group is described, which involves a one-pot reaction and is characterized by several analytical techniques . Another study focuses on the hydrogen-bonded chains and frameworks in compounds containing the 4-methoxyphenyl unit . Additionally, a synthetic route for a morpholine derivative with a 4-methoxyphenyl group is reported, highlighting the operational ease and high yield of the process . Lastly, the biological effects of methoxychlor, a pesticide with a 4-methoxyphenyl moiety, on ovarian development and hormone production are examined .

Synthesis Analysis

The synthesis of compounds containing the 4-methoxyphenyl group can be achieved through various methods. One approach involves a facile one-pot reaction between N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride, leading to a novel compound with dichloro-imidazolidinyl and 4-methoxyphenyl functionalities . Another synthesis route for a morpholine derivative includes cyclization, reduction, and acidification, starting from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, resulting in a 62.3% yield .

Molecular Structure Analysis

The molecular structures of compounds with the 4-methoxyphenyl group are characterized using various analytical techniques. For instance, the novel compound synthesized in one study is confirmed by 1H NMR, MS, FTIR, and X-ray crystallography . In another case, the molecular arrangement is described as helical chains formed by N-H...O hydrogen bonds, demonstrating the importance of intermolecular interactions in the solid-state structure .

Chemical Reactions Analysis

The chemical reactions involving the 4-methoxyphenyl group are not explicitly detailed in the provided papers. However, the synthesis methods suggest that this moiety can participate in reactions such as cyclization and condensation with other functional groups, leading to diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the 4-methoxyphenyl group are inferred from their synthesis and structural characterization. The analytical data from NMR, MS, and FTIR provide insights into the purity, molecular weight, and functional groups present in these compounds . The crystallographic data reveal the solid-state arrangement and potential for forming hydrogen bonds, which can influence the compound's solubility and stability .

Relevant Case Studies

The biological impact of compounds containing the 4-methoxyphenyl group is exemplified by a study on methoxychlor, which shows that this compound and its metabolite can inhibit follicular development and stimulate hormone production in the rat ovary . This indicates that such compounds can have significant endocrine-disrupting effects, which are important considerations in environmental and health-related research.

properties

IUPAC Name

2-(4-methoxyphenyl)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-7(3-5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJFRHBZDMXJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973699
Record name (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58125-01-2
Record name (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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